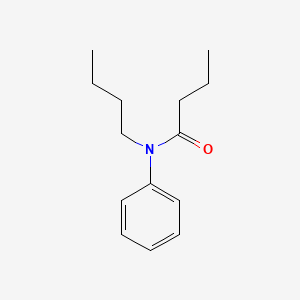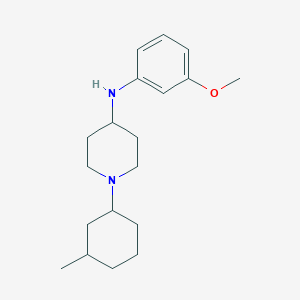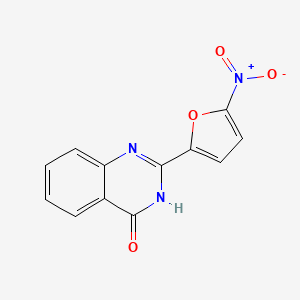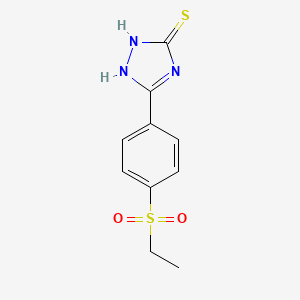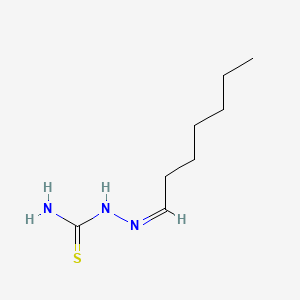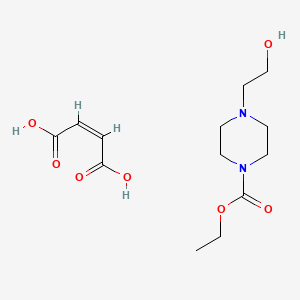
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate is a chemical compound with the molecular formula C₉H₁₈N₂O₃. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate typically involves the reaction of piperazine with ethyl chloroformate and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- Piperazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperazine-1-carboxylate.
- The resulting product is then reacted with 2-chloroethanol to introduce the hydroxyethyl group, forming Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
- The final step involves the addition of maleic acid to form the maleate salt of the compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of ethyl 4-(2-oxoethyl)piperazine-1-carboxylate.
Reduction: Reformation of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate maleate can be compared with other piperazine derivatives such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-(2-Hydroxyethyl)piperazine
Uniqueness: The presence of the hydroxyethyl group and the maleate salt form distinguishes this compound from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
6308-86-7 |
|---|---|
Fórmula molecular |
C13H22N2O7 |
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3.C4H4O4/c1-2-14-9(13)11-5-3-10(4-6-11)7-8-12;5-3(6)1-2-4(7)8/h12H,2-8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
VGDOKHZGLGYTQE-BTJKTKAUSA-N |
SMILES isomérico |
CCOC(=O)N1CCN(CC1)CCO.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCOC(=O)N1CCN(CC1)CCO.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


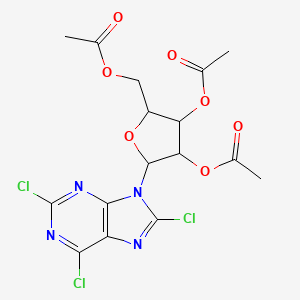
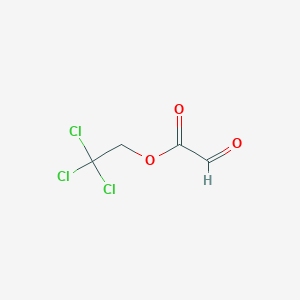
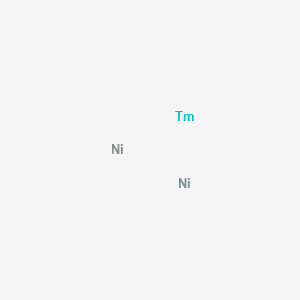
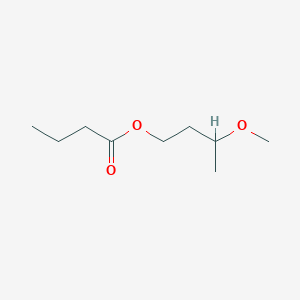
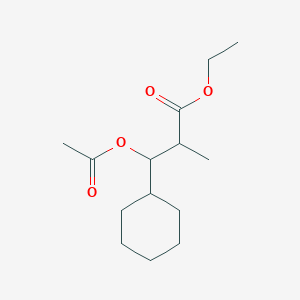
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)
